(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone
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Overview
Description
The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone is a synthetic organic molecule that features a triazole ring, a piperidine ring, and an isoxazole ring. These structural motifs are often found in bioactive compounds, making this compound of significant interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone typically involves multiple steps:
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Formation of the Triazole Ring: : This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This reaction is performed by reacting an azide with an alkyne in the presence of a copper catalyst.
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Piperidine Ring Introduction: : The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an appropriate electrophile.
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Isoxazole Ring Formation: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
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Final Coupling: : The final step involves coupling the triazole, piperidine, and isoxazole fragments together, typically through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for the click reaction and automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
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Reduction: : Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the triazole and isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug design. The triazole and isoxazole rings are known to interact with various biological targets, making this compound a candidate for developing new therapeutic agents.
Medicine
In medicine, the compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases by interacting with specific enzymes or receptors in the body.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical characteristics of the triazole and isoxazole rings.
Mechanism of Action
The mechanism of action of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, while the isoxazole ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-(1H-1,2,3-triazol-1-yl)benzamide: Known for its use as an H
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-9-11(8-14-19-9)12(18)16-5-2-10(3-6-16)17-7-4-13-15-17/h4,7-8,10H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQUUNQDOXSZFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCC(CC2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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